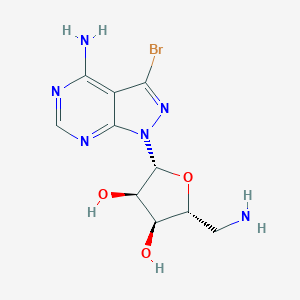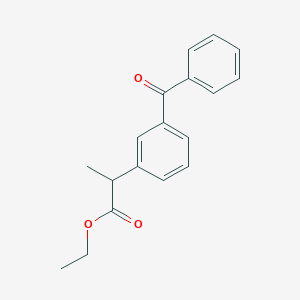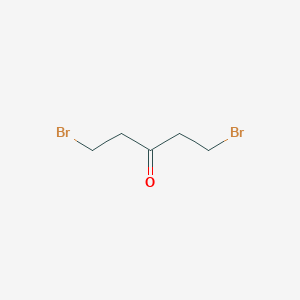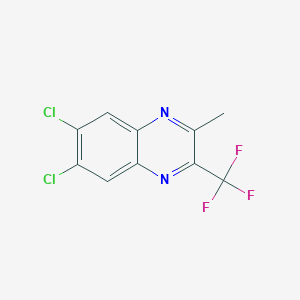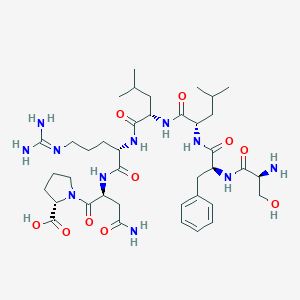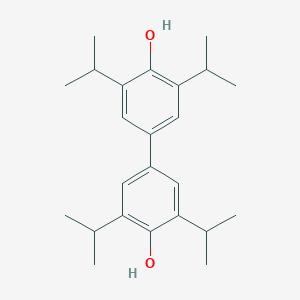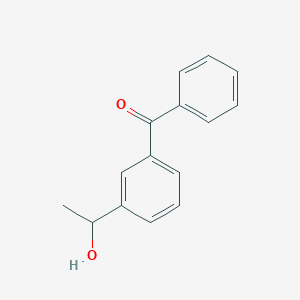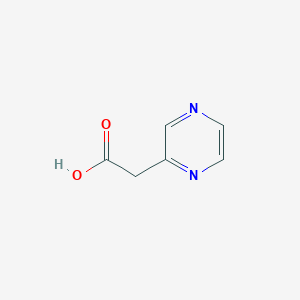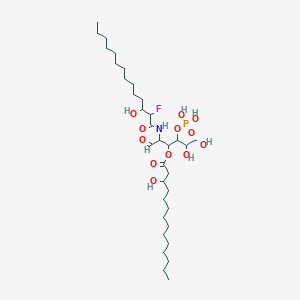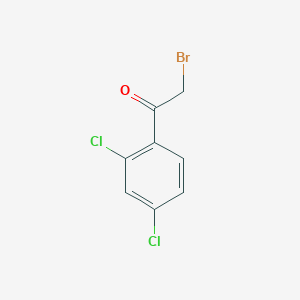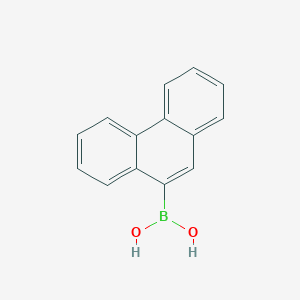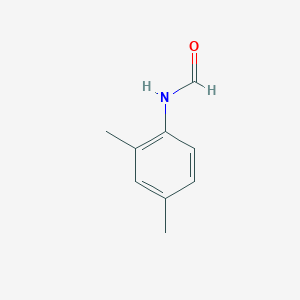
N-(2,4-二甲基苯基)甲酰胺
描述
Synthesis Analysis
The synthesis of formamide derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of a new diamine containing noncoplanar 2,2′-dimethyl-biphenylene and flexible aryl ether units . Similarly, the synthesis of N,N-bis(4-aminophenyl)-N′,N′-di(4-methoxylphenyl)-1,4-phenylenediamine involves cesium fluoride-mediated condensation followed by palladium-catalyzed hydrazine reduction . Efficient preparations of N-methylformamide, an active antitumor agent, have been developed with specific isotopic labeling .
Molecular Structure Analysis
The molecular structure and vibrational analysis of N,N-Diphenyl Formamide (DPF) have been carried out using Raman and infrared spectroscopy, and density functional theory (DFT) calculations . The solid-state structure of N,N'-di(2-pyridyl)formamidine, another formamide derivative, displays a four-hydrogen-bonded dimer, and in solution, two isomers are observed . A new polymorph of N,N′-bis(2,6-diisopropylphenyl)formamidine has been reported, showing tautomeric disorder and hydrogen-bonded dimers10.
Chemical Reactions Analysis
The chemical reactivity of formamide derivatives includes the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen without an external photocatalyst . The study of hydrogen-bonding ability of N,N-dimethyl formamide with various phenols through FTIR spectra provides insights into complex formation . The hydrosilylation of N-aryl imines with trichlorosilane catalyzed by l-Piperazine-2-carboxylic acid derived N-formamides demonstrates the Lewis basic catalytic activity of formamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of formamide derivatives are influenced by their molecular structure. Aromatic polyamides derived from formamide-related diamines exhibit good solubility in organic solvents, high thermal stability, and useful mechanical properties . The electrochemical and electrochromic properties of polyamides containing formamide derivatives have been studied, revealing their potential in electrochromic devices . The vibrational, NMR, UV, and thermodynamic properties of N,N-Diphenyl Formamide have been analyzed using DFT calculations, providing a comprehensive understanding of its physical and chemical behavior .
科学研究应用
农药化学
- N-(2,4-二甲基苯基)甲酰胺是甲酰胺类农药如阿米特拉唑的组成部分。这些农药具有独特的生物活性和作用方式,如对螨虫、蜱和某些昆虫的毒性,并且对这些生物的幼虫和抗药性形式有效。这些化合物的化学稳定性和代谢活性是显著的(Hollingworth, 1976)。
聚合物科学
- 这种化合物已参与聚合过程。例如,其配合物已用于咪唑二酮和马来酰亚胺的聚合,由纳米晶二氧化钛催化(Wang et al., 1999)。
- 它还是环酯通过Zn(II)配合物的开环聚合研究的一部分(Akpan et al., 2016)。
药物化学
- 已研究N-(2,4-二甲基苯基)甲酰胺衍生物的镇痛性能。一些与可乐定相关的化合物表现出强效的镇痛活性,且低潜在降压作用(Gall et al., 1988)。
- 设计为三唑类杀菌剂的类似物的新型甲酰胺类杀菌剂,对医药和农业真菌病原体表现出抗真菌性(Schwan & Bobylev, 2007)。
光谱分析
- 该化合物已用于研究与酚形成配合物时的红外羰基带强度,为氢键能力和电荷转移提供了见解(Malathi et al., 2004)。
- 它还是振动(红外和拉曼)和固态核磁共振光谱研究的一部分,有助于研究药物化合物的多晶形(Cunha et al., 2014)。
有机合成
- N-(2,4-二甲基苯基)甲酰胺在含有不饱和基团的甲酰胺合成中起重要作用,使用CO2和H2。这展示了它在绿色化学和可持续有机合成过程中的作用(Liu et al., 2017)。
安全和危害
“N-(2,4-Dimethylphenyl)formamide” is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is also classified as toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
N-(2,4-dimethylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDPSBOUCXJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037697 | |
| Record name | N-(2,4-Dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethylphenyl)formamide | |
CAS RN |
60397-77-5 | |
| Record name | N-(2,4-Dimethylphenyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60397-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-DIMETHYLPHENYL)FORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



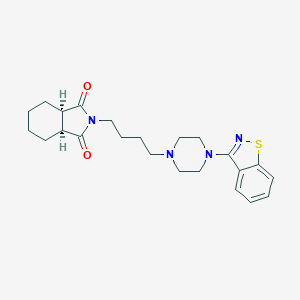
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)
